molecular formula C9H15NO2 B14769359 2-Amino-3,3-dicyclopropylpropanoic acid

2-Amino-3,3-dicyclopropylpropanoic acid

Cat. No.: B14769359
M. Wt: 169.22 g/mol
InChI Key: HMJRNDHMHKIBLM-UHFFFAOYSA-N
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Description

2-Amino-3,3-dicyclopropylpropanoic acid is a non-proteinogenic amino acid characterized by two cyclopropyl substituents at the β-position of the alanine backbone. Its stereospecific form, (2S)-2-amino-3,3-dicyclopropylpropanoic acid, has been cataloged as a research chemical, often sold as a hydrochloride salt (Ref: 10-F986142) . The compound’s rigid cyclopropane rings introduce steric constraints and electronic effects, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-amino-3,3-dicyclopropylpropanoic acid

InChI

InChI=1S/C9H15NO2/c10-8(9(11)12)7(5-1-2-5)6-3-4-6/h5-8H,1-4,10H2,(H,11,12)

InChI Key

HMJRNDHMHKIBLM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CC2)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-dicyclopropyl-propanoic acid can be achieved through several methods. One common approach involves the reduction of 3,3-dicyclopropyl-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired amino acid in good yields and avoids the use of environmentally harmful reagents.

Industrial Production Methods

Industrial production of 2-amino-3,3-dicyclopropyl-propanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-dicyclopropyl-propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted amino acids with different functional groups.

Scientific Research Applications

2-amino-3,3-dicyclopropyl-propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-3,3-dicyclopropyl-propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-Amino-3-(1-methylcyclopropyl)propanoic acid (CAS: 1779412-49-5)

This analog replaces one cyclopropyl group with a methyl-substituted cyclopropane.

2-Amino-3-(2-methylidenecyclopropyl)propanoic acid (CAS: 156-56-9)

This compound’s unsaturated cyclopropane could participate in ring-opening reactions, unlike the saturated dicyclopropyl analog .

2-Amino-3-(1-naphthyl)propanoic acid (CAS: 78306-92-0)

Replacing cyclopropyl with a naphthyl group creates a bulky aromatic system.

2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid (CAS: 68056-34-8)

This heterocyclic analog incorporates a chlorothiophene moiety and a hydroxyl group, introducing hydrogen-bonding capacity and polarizability. The chlorine atom may enhance metabolic stability compared to the non-halogenated dicyclopropyl compound .

Physicochemical Properties

Melting Points

  • 2-Amino-3-(1-naphthyl)propanoic acid: 185–186°C
  • 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid: 213°C

Solubility

  • The methylcyclopropyl analog (CAS: 1779412-49-5) is provided as a 10 mM solution in research settings, indicating moderate aqueous solubility .
  • The diiodophenyl derivative’s high melting point (213°C) suggests low solubility in common solvents, necessitating dimethylsulfoxide (DMSO) for dissolution .

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Key Properties/Applications
This compound N/A C9H15NO2 Two cyclopropyl groups N/A Rigid backbone, research chemical
2-Amino-3-(1-methylcyclopropyl)propanoic acid 1779412-49-5 C7H13NO2 Methylcyclopropyl N/A Enhanced hydrophobicity
2-Amino-3-(2-methylidenecyclopropyl)propanoic acid 156-56-9 C7H11NO2 Methylidenecyclopropyl N/A Conjugation potential
2-Amino-3-(1-naphthyl)propanoic acid 78306-92-0 C13H13NO2 Naphthyl 185–186 π-π stacking, photophysics
2-Amino-3-(5-chlorothiophen-2-yl)-3-hydroxypropanoic acid 68056-34-8 C8H8ClNO3S Chlorothiophene, hydroxyl N/A Hydrogen bonding, metabolic stability

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